molecular formula C17H26N2O B10979188 N-(1-ethylpiperidin-4-yl)-4-propylbenzamide

N-(1-ethylpiperidin-4-yl)-4-propylbenzamide

Cat. No.: B10979188
M. Wt: 274.4 g/mol
InChI Key: RRKJVMJLGIYKRQ-UHFFFAOYSA-N
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Description

N-(1-ethylpiperidin-4-yl)-4-propylbenzamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethylpiperidin-4-yl)-4-propylbenzamide typically involves the reaction of 4-propylbenzoic acid with 1-ethylpiperidine. The reaction is catalyzed by a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of piperidine derivatives often involves hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts. This method provides a regioselective and mild approach for the preparation of six-membered N-heterocycles with aromatic substituents .

Chemical Reactions Analysis

Types of Reactions

N-(1-ethylpiperidin-4-yl)-4-propylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-ethylpiperidin-4-yl)-4-propylbenzamide has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-ethylpiperidin-4-yl)-4-propylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, piperidine derivatives have been shown to exhibit cytotoxic effects against cancer cells by inducing apoptosis through various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(piperidin-4-yl) benzamide
  • 1,4-disubstituted piperidines
  • N-acylpiperidine derivatives

Uniqueness

N-(1-ethylpiperidin-4-yl)-4-propylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group on the piperidine ring and the propyl group on the benzamide moiety differentiates it from other similar compounds .

Properties

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

IUPAC Name

N-(1-ethylpiperidin-4-yl)-4-propylbenzamide

InChI

InChI=1S/C17H26N2O/c1-3-5-14-6-8-15(9-7-14)17(20)18-16-10-12-19(4-2)13-11-16/h6-9,16H,3-5,10-13H2,1-2H3,(H,18,20)

InChI Key

RRKJVMJLGIYKRQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NC2CCN(CC2)CC

Origin of Product

United States

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